molecular formula C11H14O2S B14855180 3-(Cyclopropylmethoxy)-5-(methylthio)phenol

3-(Cyclopropylmethoxy)-5-(methylthio)phenol

Cat. No.: B14855180
M. Wt: 210.29 g/mol
InChI Key: CPOFFTSEDHTOSW-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-(methylsulfanyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a cyclopropylmethoxy group and a methylsulfanyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-5-(methylsulfanyl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This step introduces the cyclopropylmethoxy group onto the phenol ring. The subsequent introduction of the methylsulfanyl group can be achieved through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of 3-(cyclopropylmethoxy)-5-(methylsulfanyl)phenol may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the sulfur-containing group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-5-(methylsulfanyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the cyclopropylmethoxy and methylsulfanyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)phenol: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.

    5-(Methylsulfanyl)phenol:

    4-(Cyclopropylmethoxy)-3-(methylsulfanyl)phenol: A positional isomer with different substitution patterns on the aromatic ring.

Uniqueness

3-(Cyclopropylmethoxy)-5-(methylsulfanyl)phenol is unique due to the presence of both the cyclopropylmethoxy and methylsulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-5-methylsulfanylphenol

InChI

InChI=1S/C11H14O2S/c1-14-11-5-9(12)4-10(6-11)13-7-8-2-3-8/h4-6,8,12H,2-3,7H2,1H3

InChI Key

CPOFFTSEDHTOSW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)OCC2CC2)O

Origin of Product

United States

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